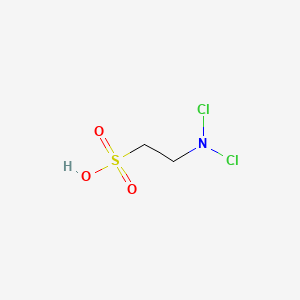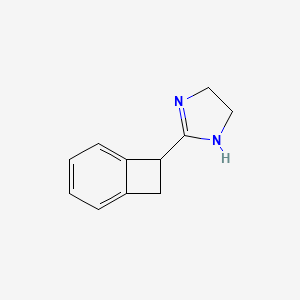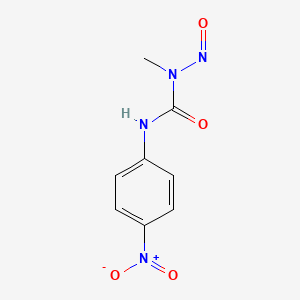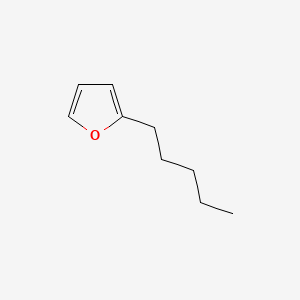
4,4-Diméthyloxazolidine
Vue d'ensemble
Description
4,4-Dimethyloxazolidine: is a heterocyclic organic compound with the molecular formula C5H11NO . It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility, making it useful in various chemical and industrial applications .
Applications De Recherche Scientifique
4,4-Dimethyloxazolidine has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
4,4-Dimethyloxazolidine plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit the growth of bacteria and fungi . The compound’s antimicrobial activity is primarily attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, 4,4-Dimethyloxazolidine can form complexes with metal ions, which may enhance its antimicrobial efficacy .
Cellular Effects
4,4-Dimethyloxazolidine affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In particular, the compound can inhibit the growth of bacterial cells by interfering with their DNA replication and protein synthesis. This disruption of cellular processes ultimately leads to cell death. Moreover, 4,4-Dimethyloxazolidine has been observed to cause oxidative stress in cells, which can further contribute to its antimicrobial effects .
Molecular Mechanism
The molecular mechanism of action of 4,4-Dimethyloxazolidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, to inhibit their activity . For example, 4,4-Dimethyloxazolidine can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis. Additionally, the compound can induce changes in gene expression by binding to DNA and interfering with transcriptional processes . These molecular interactions collectively contribute to the antimicrobial properties of 4,4-Dimethyloxazolidine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyloxazolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4,4-Dimethyloxazolidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4,4-Dimethyloxazolidine has been associated with persistent antimicrobial effects, although the compound’s efficacy may decrease as it degrades .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyloxazolidine vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without causing significant toxicity . At higher doses, 4,4-Dimethyloxazolidine can cause toxic effects, including severe eye irritation and slight toxicity by oral, dermal, and inhalation routes . These adverse effects highlight the importance of determining the appropriate dosage for safe and effective use of 4,4-Dimethyloxazolidine in various applications.
Metabolic Pathways
4,4-Dimethyloxazolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation in the body, leading to the formation of metabolites that may contribute to its antimicrobial activity. Additionally, 4,4-Dimethyloxazolidine can affect metabolic flux and alter the levels of certain metabolites, further influencing its biochemical properties .
Transport and Distribution
The transport and distribution of 4,4-Dimethyloxazolidine within cells and tissues are critical for its antimicrobial efficacy . The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, 4,4-Dimethyloxazolidine can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 4,4-Dimethyloxazolidine within cells are essential for its antimicrobial activity.
Subcellular Localization
4,4-Dimethyloxazolidine exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4,4-Dimethyloxazolidine may localize to the cell membrane, where it can exert its antimicrobial effects by disrupting membrane integrity . Understanding the subcellular localization of 4,4-Dimethyloxazolidine is crucial for elucidating its mechanism of action and optimizing its use in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4-Dimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions. The reaction proceeds via cyclization to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of 4,4-Dimethyloxazolidine often involves the use of trifluoroacetic anhydride as a catalyst. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dimethyloxazolidine-N-oxyl, a stable radical used in spin labeling.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as and are often used in substitution reactions.
Major Products:
Mécanisme D'action
The mechanism of action of 4,4-Dimethyloxazolidine involves its ability to form stable radicals. This property is particularly useful in spin labeling, where the compound interacts with specific molecular targets, allowing researchers to study the environment and dynamics of these targets using electron spin resonance spectroscopy .
Comparaison Avec Des Composés Similaires
4,4-Dimethyloxazolidine-N-oxyl: A stable radical derived from 4,4-Dimethyloxazolidine, used in spin labeling.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable radical used in similar applications.
Uniqueness: 4,4-Dimethyloxazolidine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer stability and versatility. Its ability to form stable radicals distinguishes it from other oxazolidines and makes it particularly valuable in spin labeling and radical reactions .
Propriétés
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQMDNQYMMRJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032314 | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to slightly yellow liquid with a fishy odor; End-use formulations are soluble concentrate and liquid; [Reference #1] Pungent odor; [Dow MSDS] | |
| Record name | Oxazolidine, 4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4-Dimethyloxazolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
100.9 °C | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
49 °C (120 °F) - closed cup | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water in all proportions, Miscible with methanol, ethanol, propanol and acetone | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density = 0.99 g/mL | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
22.3 [mmHg] | |
| Record name | 4,4-Dimethyloxazolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
51200-87-4 | |
| Record name | 4,4-Dimethyloxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51200-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051200874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine, 4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyloxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHYLOXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J42P99ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4-Dimethyl oxazolidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of 4,4-Dimethyloxazolidine-2-thione?
A1: The molecular formula of 4,4-Dimethyloxazolidine-2-thione is C5H9NOS, and its molecular weight is 131.2 g/mol [].
Q2: What is the preferred isomeric form of N-acetyloxazolidines?
A2: [] NMR studies revealed that N-acetyl-2,2-dialkyloxazolidines primarily exist as the Z rotational isomer (91-96% Z), while N-acetyl-2-alkyl-4,4-dimethyloxazolidines favor the E rotational isomer (66-71% E). This preference was supported by molecular mechanics calculations.
Q3: Is 4,4-Dimethyloxazolidine-2-thione found in its thione or thiol form in the solid state?
A3: X-ray crystallography confirmed that 4,4-Dimethyloxazolidine-2-thione exists in its thione form in the solid state, supported by its C=S and C-N bond distances [].
Q4: How is 4,4-Dimethyloxazolidine-2-thione used in organic synthesis?
A4: 4,4-Dimethyloxazolidine-2-thione serves as a chiral auxiliary in the synthesis of pharmaceuticals, including (3S,4S)-[(R)-1'-((tert-butyldimethylsilyl)oxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone, a key intermediate for carbapenem synthesis [].
Q5: How does cholesterol affect the behavior of phospholipid membranes containing a spin-labeled phosphatidylcholine?
A5: [] Electron spin resonance (ESR) studies using a phosphatidylcholine spin-labeled at the 16th position revealed that cholesterol induces motional restriction of phospholipid molecules in the liquid-ordered (lo) phase compared to the liquid-disordered (ld) phase.
Q6: Can 4,4-Dimethyloxazolidine-N-oxyl (DOXYL) derivatives be used to study protein-lipid interactions?
A6: Yes, DOXYL derivatives attached to stearic acid have been used to investigate albumin interaction with the endothelial cell surface layer (ESL) []. This study showed that albumin interacts transiently with the ESL, affecting its surface mobility.
Q7: How do different oil phases impact the conformation of spin-labeled surfactants in sodium dodecylsulfate (SDS) monolayers?
A7: [] The conformation of the hydrophobic part of a spin-labeled surfactant, probed by N-oxyl-4,4-dimethyloxazolidine stearic acid, was found to be dependent on the oil phase polarity. Ester/water interfaces favored an extended conformation, while alkane/water interfaces favored a bent conformation.
Q8: Can 4,4-Dimethyloxazolidine-N-oxyl (DOXYL) be used to study molecular ordering in cell membranes during freezing?
A8: Yes, [] researchers incorporated a DOXYL-labeled fatty acid into mesophyll cells from winter rye. The results indicated a correlation between lethal freezing temperatures and the packing order of membrane lipids. Hardened cells, which survived lower temperatures, exhibited a more ordered membrane structure.
Q9: What are the applications of 4,4-Dimethyloxazolidine in controlling microbial growth?
A9: 4,4-Dimethyloxazolidine is recognized as a preservative biocide, effective in controlling microbial growth in various applications:
- Hydraulic Fracturing: [, , , , ] 4,4-Dimethyloxazolidine exhibits long-term efficacy in preventing biogenic souring in hydraulically fractured shale reservoirs, even under high pressure and temperature conditions.
- Aqueous Systems: [] It demonstrates synergistic antimicrobial activity when combined with ortho-phenylphenol, effectively inhibiting microbial growth in water used for oil and gas well operations.
Q10: How does the performance of 4,4-Dimethyloxazolidine as a biocide compare to other commonly used biocides?
A10: Studies comparing 4,4-Dimethyloxazolidine to other biocides like tributyl tetradecyl phosphonium chloride (TTPC) and glutaraldehyde revealed:
- Extended Protection: [, ] 4,4-Dimethyloxazolidine provides longer-lasting protection against biogenic souring compared to TTPC, making it suitable for extended well shut-in periods.
- Efficacy at Elevated Temperatures: [] 4,4-Dimethyloxazolidine maintains efficacy at higher temperatures compared to glutaraldehyde, proving valuable in challenging reservoir conditions.
Q11: How is the efficacy of 4,4-Dimethyloxazolidine as a preservative biocide evaluated in laboratory settings?
A11: [] Researchers have developed high-pressure, high-temperature bioreactors that simulate the conditions found in hydraulically fractured shale reservoirs. These bioreactors are valuable tools to evaluate the long-term efficacy of 4,4-Dimethyloxazolidine in preventing biogenic souring under controlled, yet representative, conditions.
Q12: Can 4,4-Dimethyloxazolidine-N-oxyl (DOXYL) derivatives be converted back to their parent ketones?
A12: [] Yes, DOXYL derivatives can be efficiently converted back to their parent ketones by reacting them with nitrogen dioxide. This reaction offers a valuable tool for manipulating and modifying DOXYL-containing compounds.
Q13: What is a novel and efficient method to synthesize 4,4-Dimethyloxazolidine-2-thione?
A13: A new process was developed [, ] for preparing 4,4-Dimethyloxazolidine-2-thione by dissolving the condensation product of 2-amino-2-methylpropanol and carbon disulfide in water, followed by cyclization using aqueous NaOH. This method avoids hazardous carbon disulfide vapors, minimizes impurities, and significantly increases yield.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)












